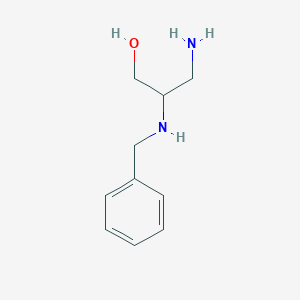

(R)-3-amino-2-(benzylamino)propan-1-ol

Vue d'ensemble

Description

®-3-amino-2-(benzylamino)propan-1-ol is a chiral compound with the molecular formula C10H15NO It is characterized by the presence of an amino group, a benzylamino group, and a hydroxyl group attached to a three-carbon chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-amino-2-(benzylamino)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-1-propanol and benzylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts may include acids or bases to promote the formation of the desired product.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of ®-3-amino-2-(benzylamino)propan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: ®-3-amino-2-(benzylamino)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amino groups can be reduced to form secondary or tertiary amines.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzylamino derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

(R)-3-amino-2-(benzylamino)propan-1-ol serves as a crucial building block in the synthesis of more complex organic molecules. Its chiral nature allows it to participate in asymmetric synthesis, enabling the production of optically active compounds. This compound can undergo various transformations, including:

- Reductive Amination : It can be synthesized via reductive amination techniques, yielding high purity and yield .

- Cyclization Reactions : It has been utilized in the synthesis of cyclic structures such as 1,3-oxazinan-2-ones through intermolecular cyclization reactions, demonstrating efficient yields under optimized conditions .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Reductive Amination | 80 | Benzylamine + aldehydes |

| Cyclization to 1,3-Oxazinan-2-one | 93 | EC + TBD at 100°C |

Biological Applications

Ligand in Biochemical Assays

The compound is recognized for its role as a ligand in biochemical assays. Its ability to interact with specific enzymes allows it to modulate enzymatic activity. For instance, it has been investigated for inhibiting acetylcholinesterase, which is significant in neuropharmacology. The presence of both amino and hydroxyl groups enables the formation of hydrogen bonds, enhancing its biological activity.

Case Study: Enzyme Interaction

In studies focusing on enzyme-substrate interactions, this compound has been shown to effectively bind to target enzymes, influencing their activity and providing insights into potential therapeutic applications.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed as an intermediate in the synthesis of specialty chemicals. Its utility extends to:

Mécanisme D'action

The mechanism of action of ®-3-amino-2-(benzylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereoselective binding, which can influence its biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or interaction with nucleic acids.

Comparaison Avec Des Composés Similaires

- ®-2-(benzylamino)propan-1-ol

- (S)-3-amino-2-(benzylamino)propan-1-ol

- ®-3-amino-2-(phenylamino)propan-1-ol

Comparison:

Structural Differences: The presence of different substituents on the amino or benzylamino groups can lead to variations in chemical reactivity and biological activity.

Uniqueness: ®-3-amino-2-(benzylamino)propan-1-ol is unique due to its specific chiral configuration, which can result in distinct stereoselective interactions compared to its enantiomers or structurally similar compounds.

This detailed article provides an overview of ®-3-amino-2-(benzylamino)propan-1-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

(R)-3-amino-2-(benzylamino)propan-1-ol is a chiral compound that has garnered interest in various fields of biological and medicinal chemistry. Its unique structure allows it to interact with biological systems, influencing enzyme activity and receptor interactions. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features:

- Chemical Formula : CHNO

- Molecular Weight : 179.24 g/mol

- Chirality : The presence of a chiral center contributes to its stereospecific interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can:

- Inhibit Enzymatic Activity : It has been shown to act as a ligand in biochemical assays, influencing enzyme-substrate interactions. For instance, it can inhibit monoamine oxidase B (MAO-B), which is significant in the treatment of neurodegenerative diseases .

- Modulate Receptor Activity : The compound's chiral nature allows for stereoselective binding to receptors, potentially affecting signaling pathways involved in neurotransmission and metabolic regulation.

Biological Applications

This compound has several notable applications in scientific research:

1. Enzyme Studies

The compound is used extensively in studies aimed at understanding enzyme mechanisms. It serves as a model substrate or inhibitor in assays designed to elucidate the kinetics of various enzymes, particularly those involved in neurotransmitter metabolism.

2. Pharmaceutical Development

Due to its ability to inhibit MAO-B, this compound is being investigated for potential therapeutic applications in treating conditions like Parkinson's disease. Its structural similarity to known MAO-B inhibitors suggests it could be a lead compound for drug development .

3. Chemical Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various chemical transformations such as oxidation and substitution reactions .

Comparative Studies

To better understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (S)-3-amino-2-(benzylamino)propan-1-ol | Enantiomer | Different binding affinities |

| 3-(Benzylamino)propan-1-ol | Non-chiral analog | Lacks stereospecific interactions |

| 2-(Benzylamino)ethanol | Shorter chain analog | Distinct chemical behavior |

The differences in biological activity among these compounds highlight the significance of chirality in drug design and efficacy.

Case Studies

Several studies have demonstrated the biological effects of this compound:

- MAO-B Inhibition Study :

- Neuroprotective Effects :

- Synthesis of Novel Derivatives :

Propriétés

IUPAC Name |

3-amino-2-(benzylamino)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c11-6-10(8-13)12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWZWVVLWDIRJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578013 | |

| Record name | 3-Amino-2-(benzylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150482-72-7 | |

| Record name | 3-Amino-2-(benzylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.